Lipophilicity (LogP) Elevation Relative to N,N‑Dimethyl Analog
N‑t‑Butyl 2‑bromo‑6‑fluorobenzylamine exhibits a predicted LogP of 3.86720 , which is 1.2174 log units higher than that of the N,N‑dimethyl analog (LogP = 2.64980) [1]. This difference corresponds to approximately a 16‑fold higher partition coefficient (P) between octanol and water, signifying substantially greater lipophilicity.
| Evidence Dimension | Calculated octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.86720 |
| Comparator Or Baseline | N,N‑Dimethyl 2‑bromo‑6‑fluorobenzylamine (CAS 1355247‑17‑4), LogP = 2.64980 |
| Quantified Difference | ΔLogP = +1.2174 (≈16× higher P) |
| Conditions | Predicted values from ChemSrc database (ACD/Labs Percepta Platform) |
Why This Matters
Increased lipophilicity enhances membrane permeability and may improve oral bioavailability or CNS penetration, differentiating this compound for lead optimization where higher LogP is desirable.
- [1] ChemSrc. (2024). N,N‑Dimethyl 2‑bromo‑6‑fluorobenzylamine. Retrieved from https://m.chemsrc.com/en/cas/1355247-17-4_978414.html View Source
